molecular formula C18H16ClN3O6 B11500898 3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid CAS No. 696645-63-3

3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B11500898
CAS No.: 696645-63-3
M. Wt: 405.8 g/mol
InChI Key: FMLRHVAIIJWZST-UHFFFAOYSA-N
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Description

3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetylamino group, a phenylcarbonyl group, and a chloronitrophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the acetylation of aniline derivatives, followed by the introduction of the chloronitrophenyl group through nitration and halogenation reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetylamino)-4-hydroxybenzoic acid
  • 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin
  • 2-Acetylamino-3-(4-hydroxy-phenyl)-propionic acid

Uniqueness

3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

696645-63-3

Molecular Formula

C18H16ClN3O6

Molecular Weight

405.8 g/mol

IUPAC Name

3-[(4-acetamidobenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C18H16ClN3O6/c1-10(23)20-12-4-2-11(3-5-12)18(26)21-16(9-17(24)25)14-8-13(22(27)28)6-7-15(14)19/h2-8,16H,9H2,1H3,(H,20,23)(H,21,26)(H,24,25)

InChI Key

FMLRHVAIIJWZST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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